molecular formula C5H4F3N3O B073836 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol CAS No. 1513-70-8

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B073836
CAS RN: 1513-70-8
M. Wt: 179.1 g/mol
InChI Key: RCAWEPKTQGJPBV-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol (6-ATFP) is an organic compound with a wide range of applications in the field of science. It has been used in many scientific studies, ranging from biochemistry to pharmacology. 6-ATFP has been found to be a useful tool in the study of various biochemical and physiological processes. In

Scientific Research Applications

Chemical Sensors Development

A novel application of pyrimidine derivatives, including compounds closely related to 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol, involves the development of highly selective sensors. These sensors are capable of detecting metal ions like Ni(II) through colorimetric and fluorometric methods, demonstrating potential in mimicking logic gate operations and various sensing applications. The selective binding and fluorescence quenching abilities of these sensors offer a promising approach for environmental monitoring and analytical chemistry (Gupta, Singhal, & Singh, 2016).

Synthetic Chemistry and Drug Development

Research into substituted pyrimidines, including this compound derivatives, has led to the synthesis of novel compounds with significant biological activities. These activities include anti-inflammatory and analgesic properties, highlighting the role of pyrimidine derivatives in medicinal chemistry and the development of new therapeutic agents. The structure-activity relationship analysis reveals the critical nature of substituents in enhancing biological efficacy (Muralidharan, James Raja, & Deepti, 2019).

Antiviral Research

Pyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their antiviral properties. Specifically, certain pyrido[2,3-d]pyrimidine and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives exhibit promising antiviral activities against herpes simplex virus (HSV), providing a foundation for further exploration in antiviral drug development (Nasr & Gineinah, 2002).

Corrosion Inhibition

In the field of materials science, pyrimidine derivatives, including those similar to this compound, have been investigated as corrosion inhibitors for mild steel in highly acidic environments. These compounds demonstrate mixed-type inhibition with a predominant cathodic effectiveness, suggesting potential applications in protecting industrial materials against corrosion (Hou et al., 2019).

Cytotoxic Activity Evaluation

Pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. The exploration of triazole tagged trifluoromethyl substituted pyrimidine derivatives offers insights into the development of new anticancer agents, with some compounds showing promising cytotoxic effects (Nagender et al., 2013).

properties

IUPAC Name

4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWEPKTQGJPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287885
Record name 6-Amino-2-trifluoromethyl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1513-70-8
Record name 6-Amino-2-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 53127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1513-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-trifluoromethyl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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